molecular formula C8H8ClF2N3 B1476526 4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine CAS No. 2092241-76-2

4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine

Cat. No.: B1476526
CAS No.: 2092241-76-2
M. Wt: 219.62 g/mol
InChI Key: OKLAQFDOOKUIBU-UHFFFAOYSA-N
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Description

4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a chloro group, a difluoroazetidinyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.

    Attachment of the Difluoroazetidinyl Group: The difluoroazetidinyl group can be introduced via a nucleophilic substitution reaction using a suitable azetidine derivative.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide (CH3I) or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

    Reduction Products: Reduction can yield partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoroazetidinyl group can enhance the compound’s binding affinity and selectivity through interactions with the target’s active site.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylpyrimidine: Lacks the difluoroazetidinyl group, which may result in different chemical and biological properties.

    6-(3,3-Difluoroazetidin-1-yl)-2-methylpyrimidine: Lacks the chloro group, which can affect its reactivity and interactions.

    4-Chloro-6-(azetidin-1-yl)-2-methylpyrimidine: Contains an azetidinyl group instead of a difluoroazetidinyl group, which can influence its chemical behavior.

Uniqueness

The presence of both the chloro and difluoroazetidinyl groups in 4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine makes it unique compared to its analogs. These substituents can significantly impact its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N3/c1-5-12-6(9)2-7(13-5)14-3-8(10,11)4-14/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLAQFDOOKUIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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